Dihydroconiferyl alcohol
Overview
Description
Dihydroconiferyl alcohol, also known as 3-(3-methoxy-4-hydroxyphenyl)-propan-1-ol, is an organic compound that belongs to the class of phenols. It is a naturally occurring compound found in various plants, including pine and cypress trees. This compound plays a significant role in the structural support and protection of plants .
Mechanism of Action
Target of Action
Dihydroconiferyl alcohol is a plant metabolite that plays several roles in biological systems . It acts as a radical scavenger , reacting readily with and eliminating radicals . It also acts as a sensitizer , causing a substantial proportion of exposed people or animals to develop an allergic reaction after repeated exposure . Additionally, it has been found to exhibit cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .
Mode of Action
For instance, it can act as a monoamine oxidase inhibitor , interfering with the action of monoamine oxidase . It also acts as a voltage-gated sodium channel blocker , interfering with the activity of voltage-gated sodium channels .
Biochemical Pathways
This compound affects several biochemical pathways. It has been identified as an apoptosis inducer , inducing the process of programmed cell death in multi-celled organisms . It also acts as an analgesic , relieving pain without the loss of consciousness or producing anesthesia .
Pharmacokinetics
Its physical properties such as melting point (63-65°c), boiling point (27562°C), and density (10966) have been reported .
Result of Action
The result of this compound’s action can vary depending on the context. For instance, it has been found to stimulate growth in soybean callus . It also exhibits cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in alcohol and ether solvents , which can affect its bioavailability and action.
Biochemical Analysis
Biochemical Properties
Dihydroconiferyl alcohol plays a significant role in biochemical reactions, particularly in plant growth and development. It has been identified as a cell division factor that stimulates the growth of soybean callus and acts synergistically with kinetin to promote cell division . This compound interacts with various enzymes and proteins, including cytokinin receptors and other cell division-related biomolecules. These interactions are crucial for its role in promoting cell division and growth.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell division and growth. It stimulates the growth of soybean callus and has been found to be active in tobacco callus and radish leaf senescence assays The compound acts synergistically with kinetin to enhance cell division, indicating its role in cell signaling pathways related to growth and development
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytokinin receptors and other cell division-related biomolecules. It acts synergistically with kinetin, a well-known cytokinin, to promote cell division and growth . This compound may also influence gene expression by modulating the activity of transcription factors involved in cell division and growth. Additionally, it may interact with enzymes involved in the phenylpropanoid pathway, contributing to its role in plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to promote gibberellic acid-induced hook elongation in decotylized pea seedlings in the presence of sucrose . Its activity may decrease over time due to degradation or changes in stability. Long-term studies are needed to understand the stability and degradation of this compound and its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolic pathway, which is crucial for the biosynthesis of lignin and other phenolic compounds . It interacts with enzymes such as cinnamyl alcohol dehydrogenase, which converts coniferaldehyde to coniferyl alcohol, a primary lignin precursor. The compound’s involvement in this pathway highlights its importance in plant growth and development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s localization and accumulation within cells are essential for its activity and function in promoting cell division and growth .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cell division and growth. It may be directed to these compartments through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall function in plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroconiferyl alcohol can be synthesized from coniferyl aldehyde through reduction reactions. One common method involves the use of borohydride exchange resin in methanol, which is highly regioselective and straightforward . Another method involves the Knoevenagel–Doebner reaction followed by Luche reduction, which has been used to synthesize highly deuterated coniferyl alcohol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of lignocellulosic biomass followed by chemical treatments. The lignocellulosic material is subjected to reductive catalytic fractionation to obtain phenolic monomers, including this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced to coniferyl alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Major Products:
Oxidation: Coniferyl aldehyde
Reduction: Coniferyl alcohol
Substitution: Various substituted phenolic compounds
Scientific Research Applications
Dihydroconiferyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Coniferyl alcohol
- Sinapyl alcohol
- p-Coumaryl alcohol
Comparison: Dihydroconiferyl alcohol is unique in its ability to promote cell division and growth in plants, a property not commonly observed in other similar compounds . While coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol are also involved in lignin biosynthesis, this compound’s distinct role in plant growth regulation sets it apart .
Properties
IUPAC Name |
4-(3-hydroxypropyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMNLDJNQWJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177612 | |
Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-13-7 | |
Record name | Dihydroconiferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2305-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCONIFERYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6399T797S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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